3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine
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Overview
Description
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that contains both pyridazine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine typically involves multi-step procedures. One common approach is to start with the preparation of the pyrimidine and pyridazine intermediates, followed by their coupling through a piperazine linker. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The piperazine linker provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
- 3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
Uniqueness
3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine is unique due to its specific combination of pyridazine and pyrimidine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7/c18-14-11-20-17(21-12-14)25-9-7-24(8-10-25)16-2-1-15(22-23-16)13-3-5-19-6-4-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDFIEGRXSIDPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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